molecular formula C25H29N7O3 B12345161 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one

Cat. No.: B12345161
M. Wt: 475.5 g/mol
InChI Key: PCPLIJZQOXWPPO-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-4,7-dien-5-yl)propan-1-one is a complex organic compound that features a unique combination of furan, piperazine, and pentazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with the pentazatricyclo compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the compound can produce alcohols or amines.

Scientific Research Applications

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one: Shares structural similarities with other furan-containing piperazine derivatives.

    This compound: Similar to other pentazatricyclo compounds in terms of its unique ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of furan, piperazine, and pentazatricyclo structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29N7O3

Molecular Weight

475.5 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one

InChI

InChI=1S/C25H29N7O3/c33-23(29-10-12-30(13-11-29)25(34)21-7-4-16-35-21)9-8-22-26-27-24-20-17-19(18-5-2-1-3-6-18)28-32(20)15-14-31(22)24/h1-7,14-16,19-20,24,27-28H,8-13,17H2

InChI Key

PCPLIJZQOXWPPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5)C(=O)C6=CC=CO6

Origin of Product

United States

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